N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide is a complex organic compound that features an imidazo[1,2-a]pyridine moiety
Preparation Methods
The synthesis of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide typically involves multi-step reactions. The initial step often includes the formation of the imidazo[1,2-a]pyridine core through condensation reactions or intramolecular cyclizations. . Industrial production methods may employ optimized reaction conditions and catalysts to enhance yield and efficiency.
Chemical Reactions Analysis
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyridine ring, often using reagents like sodium hydride or lithium diisopropylamide
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety can bind to active sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide can be compared with other imidazo[1,2-a]pyridine derivatives:
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-methylbenzamide: The presence of a methyl group instead of a trifluoromethyl group can lead to different physical and chemical properties
The uniqueness of this compound lies in its trifluoromethyl group, which can enhance its stability and bioavailability.
Properties
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O/c1-12-3-2-10-24-11-15(23-16(12)24)8-9-22-17(25)13-4-6-14(7-5-13)18(19,20)21/h2-7,10-11H,8-9H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMXDFSYWDUSLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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